molecular formula C22H31NO4 B4699502 2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4699502
M. Wt: 373.5 g/mol
InChI Key: WXFMISKMZSTMMA-UHFFFAOYSA-N
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Description

2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound. It belongs to the class of tetrahydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

    Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-propoxyphenyl group: This step may involve a substitution reaction using a propoxyphenyl halide.

    Esterification: The final step involves esterification to introduce the 2-ethylbutyl ester group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydropyridine ring to a pyridine ring.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the propoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield a pyridine derivative.

    Reduction: May yield an alcohol derivative.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylbutyl 2-methyl-6-oxo-4-(2-methoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
  • 2-Ethylbutyl 2-methyl-6-oxo-4-(2-ethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the propoxy group, which may impart distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-ethylbutyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-5-12-26-19-11-9-8-10-17(19)18-13-20(24)23-15(4)21(18)22(25)27-14-16(6-2)7-3/h8-11,16,18H,5-7,12-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFMISKMZSTMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCC(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 2
2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 3
2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

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